
2-Cloro-6-(trifluorometil)quinolina-3-carbaldehído
Descripción general
Descripción
“2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde” is a chemical compound that belongs to the quinoline family . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms .
Synthesis Analysis
The synthesis of quinoline derivatives, including “2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde”, often involves the application of the Vilsmeier–Haack reaction . For example, the condensation of quinoline with hydroxylamine hydrochloride followed by treatment with thionyl chloride in DMF can afford the respective 2-chloro-3-cyanoquinoline .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde” is characterized by a quinolinyl fused-ring system . The formyl group is slightly bent out of the plane of the fused ring system .
Chemical Reactions Analysis
Quinoline derivatives, including “2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde”, can undergo various chemical reactions to construct fused or binary quinoline-cord heterocyclic systems . For instance, the reduction of the nitrile group of 2-chloro-3-cyanoquinoline with LiAlH4 in THF yields the desired (2-chloroquinolin-3-yl)methanamine .
Aplicaciones Científicas De Investigación
Diseño y desarrollo de fármacos
El grupo trifluorometilo en 2-Cloro-6-(trifluorometil)quinolina-3-carbaldehído es un farmacóforo común en la química medicinal. Su presencia en las moléculas de fármacos puede mejorar la actividad biológica y la estabilidad metabólica . Este compuesto puede servir como precursor en la síntesis de varios fármacos, particularmente aquellos dirigidos a trastornos neurológicos y cánceres, donde los derivados de quinolina han demostrado eficacia .
Agentes antibacterianos
Los derivados de quinolina han demostrado propiedades antibacterianas significativas. This compound podría utilizarse para sintetizar nuevos agentes antibacterianos, especialmente en la era de la creciente resistencia a los antibióticos. Su motivo estructural puede modificarse para dirigirse a enzimas o vías bacterianas específicas .
Desarrollo antioxidante
El potencial del compuesto para actuar como antioxidante lo convierte en valioso en el desarrollo de tratamientos para enfermedades relacionadas con el estrés oxidativo. Al eliminar los radicales libres, los derivados de este compuesto podrían ayudar a prevenir o tratar afecciones como la aterosclerosis o las enfermedades neurodegenerativas .
Investigación antimalárica
Los compuestos basados en quinolina tienen una larga historia en los fármacos antimaláricos, como la cloroquina. La estructura única de This compound ofrece una plataforma para desarrollar nuevos agentes antimaláricos que podrían superar la resistencia a los medicamentos existentes .
Terapéutica contra el cáncer
La estructura central del compuesto es propicia para crear agentes anticancerígenos. Puede funcionalizarse para dirigirse a diversas etapas del crecimiento y proliferación de las células cancerosas. La investigación sobre los derivados de quinolina continúa revelando su potencial en la quimioterapia .
Síntesis agroquímica
Los derivados de quinolina también se utilizan en la síntesis de agroquímicos. This compound podría ser un intermedio clave en la creación de nuevos pesticidas o herbicidas, contribuyendo a la productividad agrícola y al control de plagas .
Investigación en química del flúor
Los compuestos que contienen flúor como This compound son de gran interés en la química del flúor debido a su reactividad y propiedades únicas. Se utilizan en el desarrollo de materiales para la electrónica y la catálisis .
Estudios de acoplamiento molecular
Este compuesto puede utilizarse en estudios computacionales para el descubrimiento de fármacos. El acoplamiento molecular puede predecir cómo el compuesto o sus derivados se unen a varios objetivos biológicos, lo cual es crucial en el diseño de fármacos con alta especificidad y eficacia .
Mecanismo De Acción
Safety and Hazards
“2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic amino acid residues in enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and reaction conditions .
Cellular Effects
The effects of 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by forming a covalent bond with the active site, preventing substrate binding. Alternatively, it can activate enzymes by inducing conformational changes that enhance substrate affinity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde in laboratory settings are important considerations for its use in research. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products. These changes can affect its biological activity and must be taken into account when designing experiments. Long-term studies have shown that the compound can have sustained effects on cellular function, although the specific outcomes depend on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde vary with dosage. At low doses, it may exhibit beneficial effects, such as enzyme modulation or anti-inflammatory activity. At high doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. The compound’s interactions with cofactors, such as NADH or FAD, can also impact its metabolic fate and activity .
Transport and Distribution
The transport and distribution of 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via organic anion transporters or bind to intracellular proteins that facilitate its distribution. These processes are crucial for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with DNA or transcription factors, affecting gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular respiration and energy production .
Propiedades
IUPAC Name |
2-chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO/c12-10-7(5-17)3-6-4-8(11(13,14)15)1-2-9(6)16-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVDGJWCAZCSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1C(F)(F)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-Methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1423633.png)

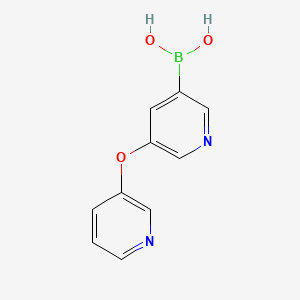
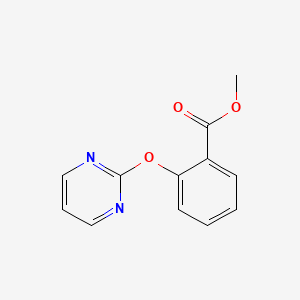
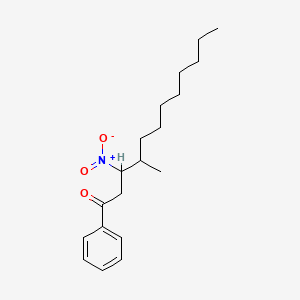

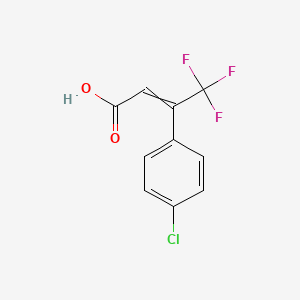
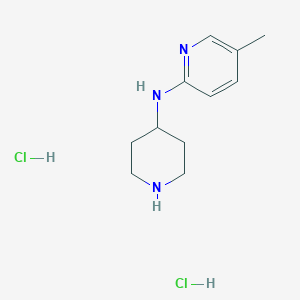
![1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B1423646.png)
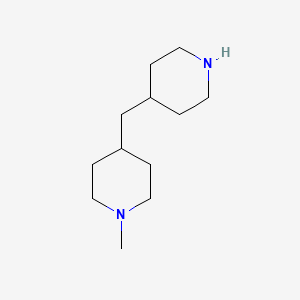


![2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B1423652.png)
